molecular formula C30H41BrO B14223346 7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde CAS No. 534600-14-1

7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde

Cat. No.: B14223346
CAS No.: 534600-14-1
M. Wt: 497.5 g/mol
InChI Key: KOXQYJOFXQCICJ-UHFFFAOYSA-N
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Description

7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is an organic compound with the molecular formula C30H41BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and two octyl groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde typically involves the bromination of 9,9-dioctylfluorene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the reaction of the brominated fluorene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Major Products

Scientific Research Applications

7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is primarily related to its electronic properties. The presence of the bromine atom and the octyl groups influences the compound’s electron distribution and reactivity. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transfer processes. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Similar structure but with dimethyl groups instead of octyl groups.

    9,9-Dioctyl-2,7-dibromofluorene: Contains two bromine atoms and is used in similar applications.

    9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Used in organic electronics and materials science.

Uniqueness

7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is unique due to the combination of its bromine atom, octyl groups, and aldehyde functionality. This combination imparts specific electronic and steric properties, making it a valuable compound for the synthesis of advanced materials and organic electronic devices .

Properties

CAS No.

534600-14-1

Molecular Formula

C30H41BrO

Molecular Weight

497.5 g/mol

IUPAC Name

7-bromo-9,9-dioctylfluorene-2-carbaldehyde

InChI

InChI=1S/C30H41BrO/c1-3-5-7-9-11-13-19-30(20-14-12-10-8-6-4-2)28-21-24(23-32)15-17-26(28)27-18-16-25(31)22-29(27)30/h15-18,21-23H,3-14,19-20H2,1-2H3

InChI Key

KOXQYJOFXQCICJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)Br)CCCCCCCC

Origin of Product

United States

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